3-methyl-1-cyclohexanone N-(4-methylphenyl)thiosemicarbazone
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Description
3-methyl-1-cyclohexanone N-(4-methylphenyl)thiosemicarbazone, also known as MCT, is a thiosemicarbazone derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Scientific Research Applications
Antifertility Applications
- Thiosemicarbazones derived from cyclohexanone have shown potential as antifertility agents. In a study, alpha-methyl-benzamido-alpha'-substituted-styryl-cyclohexanone thiosemicarbazones were synthesized and exhibited pronounced antiimplantation activity in female albino rats, suggesting their use as non-hormonal contraceptives (Pandey & Raj, 1986).
Anticancer Activity
- Thiosemicarbazones have been extensively researched for their anticancer properties. Methemoglobin formation by certain thiosemicarbazones like Triapine and their derivatives has been investigated, with findings suggesting the importance of iron chelation in their mechanism of action against tumor cells. Modifications in thiosemicarbazone structure can influence their therapeutic efficacy and safety profile (Quach et al., 2012).
- Another study discusses the chemical properties of anticancer thiosemicarbazones, their interaction with iron metabolism, and the development of resistance. This research underscores the complex multi-faceted mode of action of thiosemicarbazones in cancer treatment and highlights the need for further development to overcome resistance mechanisms (Heffeter et al., 2018).
Coordination Chemistry and Material Science
- Thiosemicarbazones' versatility in forming complexes with metals such as nickel(II) has implications for the development of materials with unique electronic and magnetic properties. These complexes demonstrate diverse coordination geometries and potential applications in catalysis, magnetic materials, and sensors (Chandra, Pandeya, & Singh, 1980).
Antimicrobial Activity
- Research into the antimicrobial properties of thiosemicarbazone derivatives has yielded compounds with significant activity against various bacterial and fungal pathogens. This highlights the potential of thiosemicarbazones in developing new antimicrobial agents to combat resistant strains of microorganisms (Wardakhan & El-Sayed, 2009).
Drug Design and Molecular Interaction
- Studies on the interaction of thiosemicarbazone derivatives with proteins such as human serum albumin provide insights into their pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for drug design, enabling the optimization of thiosemicarbazone derivatives for improved therapeutic efficacy and reduced toxicity (Karthikeyan et al., 2016).
properties
IUPAC Name |
1-[(Z)-(3-methylcyclohexylidene)amino]-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-11-6-8-13(9-7-11)16-15(19)18-17-14-5-3-4-12(2)10-14/h6-9,12H,3-5,10H2,1-2H3,(H2,16,18,19)/b17-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHBFLJBDNXLIJ-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=S)NC2=CC=C(C=C2)C)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=S)NC2=CC=C(C=C2)C)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-cyclohexanone N-(4-methylphenyl)thiosemicarbazone |
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